![molecular formula C14H13BrN2O3 B6539568 5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide CAS No. 1060251-78-6](/img/structure/B6539568.png)
5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide
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Overview
Description
“5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide” is a chemical compound . It’s a solid form . The empirical formula is C19H13BrN2O2S and the molecular weight is 413.29 .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The empirical formula is C19H13BrN2O2S .Physical And Chemical Properties Analysis
This compound is a solid form . The empirical formula is C19H13BrN2O2S and the molecular weight is 413.29 .Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide: has been investigated for its role in catalytic protodeboronation. While alkyl boronic esters are commonly functionalized through deboronation, protodeboronation remains less explored. Researchers have developed a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters using this compound. Notably, when combined with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .
Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene
In synthetic chemistry, 5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide has been employed in the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene. The compound plays a crucial role in this reaction, leading to the formation of a valuable thiophene derivative .
Benzylic Position Reactions and Radical Chemistry
The benzylic position of this compound contains a bromine atom, making it susceptible to radical reactions. Understanding its reactivity in benzylic positions could inform synthetic strategies for other related compounds. For instance, N-bromosuccinimide (NBS) is commonly used for benzylic bromination reactions .
Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6197–6202. Link Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene. (2021). Molecules, 26(4), 1296. Link Khan Academy. (n.d.). Reactions at the benzylic position (video). Link
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Related compounds have been reported to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, density, and solubility have been reported .
Result of Action
Related compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
It is generally known that factors such as temperature, ph, and presence of other substances can influence the action of chemical compounds .
properties
IUPAC Name |
5-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-16-13(18)8-9-2-4-10(5-3-9)17-14(19)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIRJTOTXVUXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide |
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